molecular formula C2H6OS<br>HSCH2CH2OH<br>C2H6OS B120585 Beta-Mercaptoethanol CAS No. 155613-89-1

Beta-Mercaptoethanol

Cat. No. B120585
M. Wt: 78.14 g/mol
InChI Key: DGVVWUTYPXICAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Mercaptoethanol (BME) is a chemical compound that is widely used in scientific research. It is a reducing agent that is commonly used in protein biochemistry and molecular biology experiments. BME is also known as 2-Mercaptoethanol or 2-ME and has the chemical formula C2H6OS.

Scientific Research Applications

  • Enhancement of Embryo Development : Beta-mercaptoethanol has been found to significantly improve the development of bovine embryos in vitro. It promotes the development of embryos to the blastocyst stage, especially in cell-free, serum-free culture systems (Caamaño et al., 1996).

  • Role in Cryopreservation : Research has shown that beta-mercaptoethanol can positively impact the viability and quality of bovine blastocysts during long-distance transportation and cryopreservation. It helps maintain the quality of blastocysts and is not detrimental to their development (Takahashi et al., 1996).

  • Reduction of Oxidative Stress in Vitrification : Beta-mercaptoethanol has been found to reduce reactive oxygen species activity in oocytes vitrified before or after in vitro fertilization, leading to enhanced embryonic development (Gupta et al., 2010).

  • Impact on Intracellular Glutathione Levels : Inclusion of beta-mercaptoethanol in the culture medium of bovine embryos can lead to higher intracellular glutathione levels, which aids in the in vitro development of the embryos (Takahashi et al., 1993).

  • Influence on Folate Stability : Beta-mercaptoethanol has been shown to impact the stability of certain compounds like folate during processing. Its addition can influence the degradation kinetics of [6S]-5-methyltetrahydrofolate, affecting the accuracy of kinetic measurements (Indrawati et al., 2004).

  • Neuronal Differentiation : In studies involving adipose-derived stromal cells, beta-mercaptoethanol has been used to induce neuronal differentiation in vitro. The differentiated cells exhibit typical neuronal morphology and electrophysiological functions (Xiaodong et al., 2011).

properties

IUPAC Name

2-sulfanylethanol
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InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2
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InChI Key

DGVVWUTYPXICAM-UHFFFAOYSA-N
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Canonical SMILES

C(CS)O
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Molecular Formula

C2H6OS, Array
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DSSTOX Substance ID

DTXSID4026343
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Molecular Weight

78.14 g/mol
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Physical Description

Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour
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Boiling Point

315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C
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Flash Point

165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°)
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Vapor Density

2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13
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Product Name

Beta-Mercaptoethanol

Color/Form

Water-white mobile liquid

CAS RN

60-24-2, 155613-89-1
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Melting Point

-148 °F (NTP, 1992), < 25 °C
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URL https://www.drugbank.ca/drugs/DB03345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Beta-Mercaptoethanol
Reactant of Route 2
Beta-Mercaptoethanol
Reactant of Route 3
Beta-Mercaptoethanol
Reactant of Route 4
Reactant of Route 4
Beta-Mercaptoethanol
Reactant of Route 5
Beta-Mercaptoethanol
Reactant of Route 6
Beta-Mercaptoethanol

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